![molecular formula C17H19N3O5 B4127667 N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea (DENU) is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DENU is a member of the phenethylamine class of compounds, which are known to have various biological activities.
Mechanism of Action
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nitric oxide (NO) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea may reduce inflammation. The modulation of the NO pathway may also contribute to the anti-inflammatory effects of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea has also been shown to have antipyretic effects, reducing fever in animal models. In addition, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea has been shown to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea in lab experiments is that it has been shown to have a low toxicity profile. This makes it a potentially safe compound for use in scientific research. However, one limitation of using N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
Future Directions
There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea. One area of research could focus on further elucidating the mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea. This could help to better understand its potential therapeutic properties and inform the development of new treatments. Another area of research could focus on exploring the potential use of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on optimizing the synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea to improve its purity and potency.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea has also been studied for its potential use in the treatment of cancer and neurological disorders.
properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-11(15-10-14(24-2)7-8-16(15)25-3)18-17(21)19-12-5-4-6-13(9-12)20(22)23/h4-11H,1-3H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZTZPYKAELPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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